Cas no 51076-56-3 (1,8-Naphthyridin-2(1H)-one, 3-(2-pyridinyl)-5,7-bis(trifluoromethyl)-)

1,8-Naphthyridin-2(1H)-one, 3-(2-pyridinyl)-5,7-bis(trifluoromethyl)- structure
51076-56-3 structure
Product Name:1,8-Naphthyridin-2(1H)-one, 3-(2-pyridinyl)-5,7-bis(trifluoromethyl)-
CAS No:51076-56-3
MF:C15H7F6N3O
MW:359.226003885269
CID:363396
PubChem ID:12275052
Update Time:2025-04-19

1,8-Naphthyridin-2(1H)-one, 3-(2-pyridinyl)-5,7-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridin-2(1H)-one, 3-(2-pyridinyl)-5,7-bis(trifluoromethyl)-
    • 3-pyridin-2-yl-5,7-bis(trifluoromethyl)-1H-1,8-naphthyridin-2-one
    • 51076-56-3
    • DTXSID20483619
    • GLUZAMPIHNAGND-UHFFFAOYSA-N
    • SCHEMBL11804572
    • Inchi: 1S/C15H7F6N3O/c16-14(17,18)9-6-11(15(19,20)21)23-12-7(9)5-8(13(25)24-12)10-3-1-2-4-22-10/h1-6H,(H,23,24,25)
    • InChI Key: GLUZAMPIHNAGND-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)N=C2C=1C=C(C1C=CC=CN=1)C(N2)=O)(F)F

Computed Properties

  • Exact Mass: 359.04941
  • Monoisotopic Mass: 359.04933083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • PSA: 54.88
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